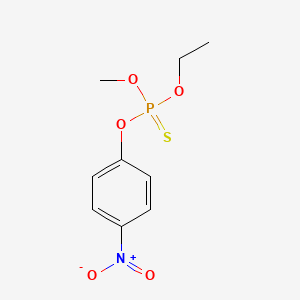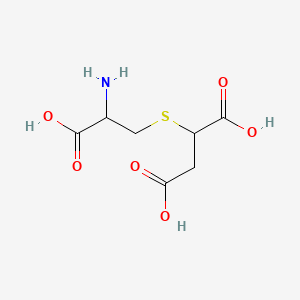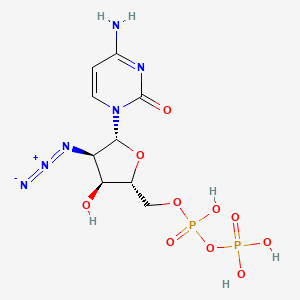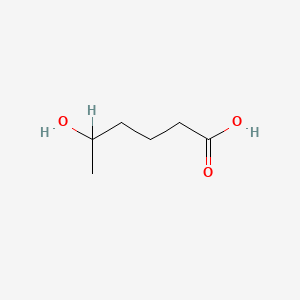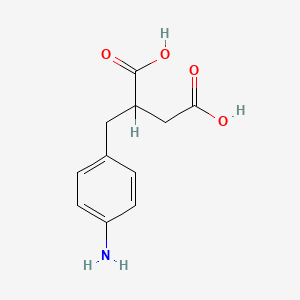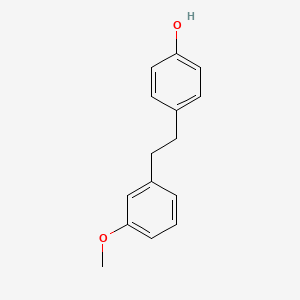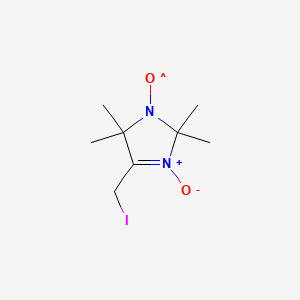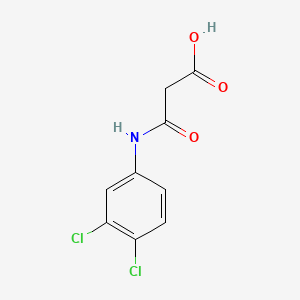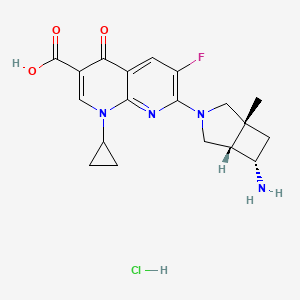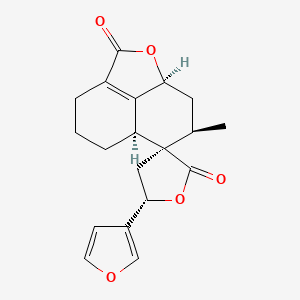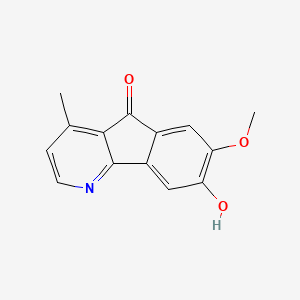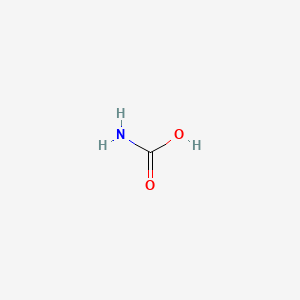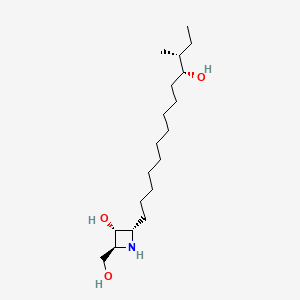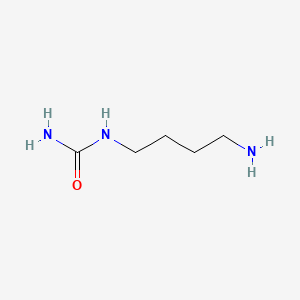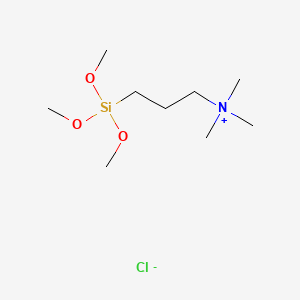
1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride
Vue d'ensemble
Description
"1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride" is a chemical compound that has been the subject of numerous studies. Its unique structure and properties have made it a subject of interest in various chemical and material science researches.
Synthesis Analysis
The synthesis of similar compounds, such as N-(3-(trimethoxysilyl-propyl)pyrrole, has been reported to involve reactions with surface OH groups, enabling the covalent anchoring to electrodes and initiating polymerization of polymers like polypyrrole (Simon, Ricco, & Wrighton, 1982).
Molecular Structure Analysis
Detailed molecular structure analysis typically involves spectroscopic methods. For instance, studies on related compounds have used absorption, luminescence, and flash photolysis techniques to understand the molecular structure and its implications on photopolymerization activities (Allen et al., 1986).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve photopolymerization and photochemical activities. For example, various 1-substituted derivatives of related compounds have been examined for their photopolymerization rates and photoreduction quantum yields (Allen et al., 1993).
Physical Properties Analysis
The physical properties of such compounds, especially their polymer forms, are usually characterized by solubility, film formation capability, and thermal stability. For instance, poly[1-(trimethylsilyl)-1-propyne] exhibits high gas permeability, good solubility in common solvents, and forms tough films (Nagai et al., 2001).
Chemical Properties Analysis
Chemical properties analysis often includes studies on reactivity, stability, and interactions with other compounds. For example, the reactivity of 1-(Trimethylsilyl)allyl chloride with organocopper compounds and carbonyl compounds has been extensively studied (Shimizu, Shibata, & Tsuno, 1984).
Applications De Recherche Scientifique
Application in Nanofluids
- Summary of the Application : This compound is used in the synthesis of solvent-free nanofluids . Solvent-free nanofluids are a new class of functionalized nanoparticles that have been obtained through surface engineering . They consist of a nanoparticle core (which could be organic or inorganic) and flexible organic chains, which are grafted on the surface of nanoparticles .
- Methods of Application or Experimental Procedures : The organic chains are grafted onto the surface of nanoparticles to reduce the aggregation of nanoparticles caused by their high surface energy and surface activity . By increasing the grafting density of organic chains, a liquid-like material can be obtained .
- Results or Outcomes : The organic chain grafted onto the surface of nanoparticles enhances their compatibility and dispersion . Solvent-free nanofluids are completely solvent-free and have zero vapor pressure, making them significantly useful in scientific research and industrial applications .
Application in Surface Engineering
- Summary of the Application : This compound is used in surface engineering, specifically in the creation of solvent-free nanofluids . These nanofluids consist of a nanoparticle core (which could be organic or inorganic) and flexible organic chains, which are grafted on the surface of nanoparticles .
- Methods of Application or Experimental Procedures : The organic chains are grafted onto the surface of nanoparticles to reduce the aggregation of nanoparticles caused by their high surface energy and surface activity . By increasing the grafting density of organic chains, a liquid-like material can be obtained .
- Results or Outcomes : The organic chain grafted onto the surface of nanoparticles enhances their compatibility and dispersion . Solvent-free nanofluids are completely solvent-free and have zero vapor pressure, making them significantly useful in scientific research and industrial applications .
Application in Personal Care Products
- Summary of the Application : This compound is used as a conditioning agent and antistatic agent in personal care products .
- Methods of Application or Experimental Procedures : It is added to the formulation of personal care products to provide conditioning and antistatic properties .
- Results or Outcomes : The use of this compound in personal care products can improve the texture and feel of the products, and reduce static electricity, enhancing the user experience .
Application in Solvent Production
- Summary of the Application : This compound is used in the production of solvents . It is a key ingredient in the formulation of solvent-free nanofluids .
- Methods of Application or Experimental Procedures : The compound is mixed with other ingredients in specific proportions to produce the desired solvent .
- Results or Outcomes : The resulting solvent has zero vapor pressure, making it significantly useful in scientific research and industrial applications .
Application in Pesticides
- Summary of the Application : This compound is used as an emulsifying agent, dispersing agent, and antimicrobial agent in pesticides .
- Methods of Application or Experimental Procedures : It is added to the formulation of pesticides to improve their effectiveness .
- Results or Outcomes : The use of this compound in pesticides can enhance their performance by improving dispersion and providing antimicrobial properties .
Safety And Hazards
1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride presents the following hazards:
- Flammability : Highly flammable liquid (GHS07)
- Health Risks : Acute oral toxicity (Category 5), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), reproductive toxicity (Category 1B), and specific target organ toxicity (single exposure) to the respiratory system and central nervous system (Category 1)
- Environmental Impact : Not classified
Orientations Futures
Research on this compound continues, exploring its applications in materials science, surface modification, and organic synthesis. Further studies are needed to understand its full potential and optimize its use.
Propriétés
IUPAC Name |
trimethyl(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24NO3Si.ClH/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;/h7-9H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFRYWTMMVDLR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872847 | |
| Record name | N-(3-Trimethoxysilylpropyl)-N,N,N-trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride | |
CAS RN |
35141-36-7 | |
| Record name | Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl-(3-(trimethoxysilyl)propyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Trimethoxysilylpropyl)-N,N,N-trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-3-(trimethoxysilyl)propylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



